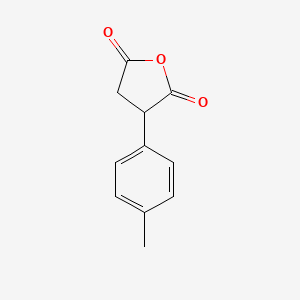

3-(p-Tolyl)dihydrofuran-2,5-dione

Description

3-(p-Tolyl)dihydrofuran-2,5-dione is a cyclic diketone derivative featuring a dihydrofuran backbone substituted with a para-tolyl (4-methylphenyl) group at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized polymers . The compound is marketed by suppliers such as CymitQuimica for research applications, with pricing reflecting its specialized use . Notably, its unsaturated analog, 3-(p-Tolyl)furan-2,5-dione (CAS 3152-16-7), has a molecular formula of C₁₁H₈O₃ and is classified as hazardous due to acute toxicity (H301, H311) and skin corrosion (H314) .

Properties

IUPAC Name |

3-(4-methylphenyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDSEOFVRDWKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225521-38-9 | |

| Record name | 3-(p-tolyl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)dihydrofuran-2,5-dione typically involves the reaction of p-tolylacetic acid with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For instance, a one-pot reaction pathway has been developed for synthesizing related compounds such as 4-aryl-1,2,4-triazolidine-3,5-diones using aryl isocyanates combined with dihydrofuran derivatives . This method not only simplifies the process but also enhances yield and reduces environmental impact by utilizing safer solvents.

Applications in Organic Synthesis

1. Diels-Alder Reactions

3-(p-Tolyl)dihydrofuran-2,5-dione acts as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Its reactivity is attributed to the electron-withdrawing nature of the carbonyl groups, which enhances its ability to participate in cycloaddition reactions.

2. Synthesis of Bioactive Compounds

The compound has been utilized as a scaffold for developing various bioactive molecules. For example, derivatives of this compound have shown promising activity against human liver cancer cell lines (HepG-2) when modified into imide derivatives . This highlights its potential in drug discovery and development.

Medicinal Chemistry Applications

1. Anticancer Activity

Case studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A study involving the synthesis of p-tolyl-pyrrole derivatives revealed their efficacy against HepG-2 cells, indicating that modifications to the dihydrofuran structure can lead to enhanced biological activity .

2. Photochemical Applications

The compound's ability to undergo photochemical reactions opens avenues for its use in photodynamic therapy (PDT). Its structural properties allow it to act as a photosensitizer, potentially leading to innovative treatments for cancer through targeted light activation.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Phenyltetrahydrofuran-2,5-dione

3-[(2-Methyl-1H-indol-3-yl)methyl]dihydrofuran-2,5-dione (CAS 6277-11-8)

- Structure : Dihydrofuran-2,5-dione with a 2-methylindole moiety.

- Key Data: Molecular formula C₁₄H₁₃NO₃; molecular weight 243.26 g/mol .

- Comparison : The indole substituent introduces nitrogen-based functionality, enabling participation in hydrogen bonding and expanding utility in alkaloid synthesis. In contrast, the para-tolyl group in this compound lacks heteroatoms, favoring hydrophobic interactions.

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : Dihydrofuran core with bromine at positions 3 and 4 and phenyl groups at positions 2 and 5.

- Key Data : Exhibits torsional strain due to bulky substituents, as evidenced by crystallographic torsion angles (e.g., C12—C7—C8—C9 = -178.4°) .

- Comparison : Bromination increases molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution), whereas the para-tolyl group in this compound offers a site for electrophilic aromatic substitution.

Physicochemical Properties

*Inferred from structural analogy to 3-(p-Tolyl)furan-2,5-dione.

Biological Activity

3-(p-Tolyl)dihydrofuran-2,5-dione, also known as 3-(p-tolyl)-2,5-dihydrofuran-2,5-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 194.19 g/mol. The compound features a dihydrofuran ring system with a p-tolyl substituent, which is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In vitro studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | Significant reduction in DPPH radical levels indicating strong antioxidant activity. | |

| Cell culture | Protection against oxidative stress-induced apoptosis in neuronal cells. |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In animal models, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions.

| Study | Model | Results |

|---|---|---|

| Mouse model | Reduced paw edema and lower levels of inflammatory markers. | |

| In vitro | Decreased COX-2 expression in macrophages treated with the compound. |

The biological effects of this compound are believed to be mediated through multiple pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in inflammation and immune response.

- Scavenging Free Radicals : The dihydrofuran structure allows for effective interaction with reactive oxygen species (ROS), leading to reduced oxidative damage.

- Modulation of Enzyme Activity : There is evidence suggesting that this compound can influence the activity of various enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Future Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Clinical Trials : Conducting well-designed clinical trials to assess efficacy and safety in humans.

- Derivatives Development : Exploring structural modifications to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.